molecular formula C9H6ClIO B11838063 7-Chloro-5-iodo-2,3-dihydro-1H-inden-1-one

7-Chloro-5-iodo-2,3-dihydro-1H-inden-1-one

Cat. No.: B11838063
M. Wt: 292.50 g/mol
InChI Key: WJZUOUBSMBLDIS-UHFFFAOYSA-N
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Description

7-Chloro-5-iodo-2,3-dihydro-1H-inden-1-one: is a chemical compound that belongs to the class of indenones. Indenones are bicyclic compounds containing a benzene ring fused to a cyclopentene ring with a ketone group. The presence of chlorine and iodine atoms in the structure of this compound makes it a halogenated indenone, which can exhibit unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-5-iodo-2,3-dihydro-1H-inden-1-one can be achieved through various synthetic routes. One common method involves the halogenation of 2,3-dihydro-1H-inden-1-one. The process typically includes the following steps:

    Reaction Conditions: The reaction is usually carried out under controlled temperature and pressure conditions to ensure the selective halogenation of the desired positions on the indenone ring.

Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 7-Chloro-5-iodo-2,3-dihydro-1H-inden-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol group, resulting in the formation of 7-Chloro-5-iodo-2,3-dihydro-1H-inden-1-ol.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products:

    Oxidation: Formation of carboxylic acids or other oxidized derivatives.

    Reduction: Formation of 7-Chloro-5-iodo-2,3-dihydro-1H-inden-1-ol.

    Substitution: Formation of substituted indenone derivatives with various functional groups.

Scientific Research Applications

Chemistry: 7-Chloro-5-iodo-2,3-dihydro-1H-inden-1-one is used as a building block in organic synthesis. Its halogenated structure allows for further functionalization, making it valuable in the synthesis of complex organic molecules.

Biology: The compound can be used in the development of biologically active molecules. Its halogen atoms may enhance the biological activity of the resulting compounds, making it useful in drug discovery and development.

Medicine: In medicinal chemistry, 7-Ch

Properties

Molecular Formula

C9H6ClIO

Molecular Weight

292.50 g/mol

IUPAC Name

7-chloro-5-iodo-2,3-dihydroinden-1-one

InChI

InChI=1S/C9H6ClIO/c10-7-4-6(11)3-5-1-2-8(12)9(5)7/h3-4H,1-2H2

InChI Key

WJZUOUBSMBLDIS-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)C2=C1C=C(C=C2Cl)I

Origin of Product

United States

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